3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID
Description
3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID is an organic compound with the molecular formula C18H19NO4. It is known for its applications in various fields, including drug discovery and chemical research. The compound features a tert-butyl group attached to a benzoyl moiety, which is further linked to an amino group and a hydroxybenzoic acid structure.
Properties
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)12-9-7-11(8-10-12)16(21)19-14-6-4-5-13(15(14)20)17(22)23/h4-10,20H,1-3H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKKJYAWIKDTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID typically involves the following steps:
Formation of 4-(tert-butyl)benzoyl chloride: This is achieved by reacting 4-(tert-butyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting 4-(tert-butyl)benzoyl chloride is then reacted with 3-amino-2-hydroxybenzoic acid in the presence of a base such as triethylamine (Et3N) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets, such as nuclear receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its observed biological effects.
Comparison with Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 4-((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
Comparison: 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID is unique due to its specific structural features, such as the presence of both a tert-butyl group and a hydroxybenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. In contrast, similar compounds may lack one or more of these features, resulting in different reactivity and applications.
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